molecular formula C14H10F3N3O4S B2613817 methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate CAS No. 318284-62-7

methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate

Cat. No.: B2613817
CAS No.: 318284-62-7
M. Wt: 373.31
InChI Key: FFJLSUNNJCNZFS-UHFFFAOYSA-N
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Description

Methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate is a complex organic compound featuring a pyrazole ring substituted with cyano, methyl, and trifluoromethyl groups, along with a sulfonyl group attached to a benzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl and cyano groups enhance its binding affinity and specificity, while the sulfonyl group can participate in hydrogen bonding and other interactions, modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with various substituents, such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of its reactivity and interactions with various targets .

Properties

IUPAC Name

methyl 2-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O4S/c1-20-12(9(7-18)11(19-20)14(15,16)17)25(22,23)10-6-4-3-5-8(10)13(21)24-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJLSUNNJCNZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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